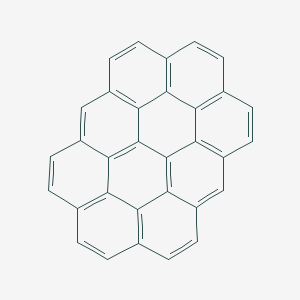

Ovalene

描述

Historical Trajectories in Polycyclic Aromatic Hydrocarbon (PAH) Chemistry with Emphasis on Ovalene

The study of polycyclic aromatic hydrocarbons has been a cornerstone of organic chemistry, driven by their prevalence in products of incomplete combustion like soot and their unique electronic properties. A pivotal moment in this field was the synthesis of this compound by the Austrian organic chemist Erich Clar in 1948. nih.govacs.org This achievement was significant not only for creating a new, complex PAH but also for providing a tangible example for theoretical concepts of aromaticity.

Shortly after its synthesis, early investigations focused on characterizing its fundamental properties. X-ray diffraction studies meticulously determined its crystal and molecular structure, confirming its planar nature. wikipedia.org Initial spectroscopic analyses revealed its characteristic reddish-orange color and a notable green fluorescence under UV light, hinting at its rich electronic behavior. wikipedia.org

This compound is frequently cited as a textbook example of Clar's aromatic π-sextet rule. researchgate.net Formulated by the same chemist who first synthesized the molecule, this rule posits that the most significant resonance structure of a benzenoid PAH is the one with the maximum number of "aromatic sextets"—localized, benzene-like six-electron systems. wikipedia.orgfrontiersin.orgnih.gov The structure of this compound can be drawn with a high number of such sextets, which explains its considerable stability compared to other isomers. researchgate.netnih.gov This theoretical framework provided a rational basis for understanding the properties of this compound and other large PAHs.

Contemporary Significance of this compound as a Research Prototype in Advanced Chemical Systems

In modern chemical research, this compound has transitioned from a subject of fundamental curiosity to a crucial model compound for exploring complex phenomena in materials science, astrochemistry, and nanoelectronics. nih.govacs.org Its rigid, well-defined structure and size make it an ideal building block and test subject for advanced applications.

A Model for Graphene Nanostructures: With the rise of graphene, this compound has gained prominence as an atomically precise graphene "nanoflake" or quantum dot. nih.govacs.org Its defined structure allows for detailed quantum-chemical studies that serve as benchmarks for understanding the electronic and optical properties of larger, more complex graphene-based nanostructures. nih.govnih.gov

Advanced Materials and Nanoelectronics: The planarity and extended π-electron system of this compound make it a candidate for use in advanced functional materials. nih.govacs.org It is studied for its potential role in organic light-emitting devices (OLEDs) and other organic electronics. nih.govacs.orgwikipedia.orgmbraunchina.com Research into its electronic properties, such as ionization energy and electron affinity, is crucial for designing and predicting the behavior of these next-generation electronic components. unica.ituni-siegen.depurdue.edu

Table 1: Physicochemical and Electronic Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃₂H₁₄ |

| Molar Mass | 398.45 g/mol nih.gov |

| Appearance | Reddish-orange compound wikipedia.org |

| Solubility | Sparingly soluble in benzene (B151609), toluene, dichloromethane (B109758) wikipedia.org |

| Symmetry Point Group | D₂h unica.it |

| Single Ionization Energy | Adiabatic: 6.36 eV; Vertical: 6.41 eV (Experimental: 6.71 eV) unica.it |

| Electron Affinity | Adiabatic: 1.17 eV; Vertical: 1.10 eV unica.it |

A Prototype in Spectroscopy and Astrochemistry: this compound is a workhorse molecule in spectroscopic research. nih.gov Its fluorescence and absorption spectra have been studied extensively under various conditions, from organic solvents to supersonic jet expansions. nih.govresearchgate.net These studies provide deep insights into its electronic excited states. nih.gov Furthermore, its infrared (IR) and far-infrared (FIR) spectra have been meticulously cataloged, serving as important reference data. researchgate.netrsc.orgru.nl

This spectroscopic data is of particular importance in astrochemistry. This compound and its derivatives are considered potential carriers of the Diffuse Interstellar Bands (DIBs), which are mysterious absorption features observed in light from distant stars. nih.govoup.comaanda.org The molecule is also studied as a key intermediate in the formation of soot in various environments, from industrial combustion to interstellar space. nih.govacs.org

Table 2: Selected Spectroscopic Data for this compound

| Spectroscopic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Notes |

|---|---|---|

| Fluorescence Origin Band (S₂→S₀) | ~21050 cm⁻¹ (~475.1 nm) | Observed in a solid para-hydrogen matrix. nih.govacs.org |

| S₂–S₁ Energy Gap | ~450 cm⁻¹ | Estimated from early temperature-dependent emission measurements. nih.govacs.org |

| Prominent Dispersed Fluorescence Features | 315, 884, 1129, 1337 cm⁻¹ | Shifts from the origin band. nih.govacs.org |

| Far-Infrared (FIR) Experimental Bands | 278.4, 347.2, 391.9, 545.2, 573.7, 633.6 cm⁻¹ | Measured in matrix-isolated spectra. researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ovalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H14/c1-2-16-6-10-20-14-22-12-8-18-4-3-17-7-11-21-13-19-9-5-15(1)23-24(16)28(20)32-30(22)26(18)25(17)29(21)31(32)27(19)23/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQODMMMSXHVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=CC6=C7C8=C(C=CC9=C8C1=C(C=C9)C=C(C3=C1C7=C54)C=C2)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172447 | |

| Record name | Ovalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190-26-1 | |

| Record name | Ovalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ovalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ovalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ovalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ovalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OVALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M1901484G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Functionalization of Ovalene and Its Derivatives

Strategic Organic Synthesis Approaches to Ovalene and its Extended Analogues

The synthesis of this compound and related nanographenes primarily relies on "bottom-up" approaches, which offer superior structural control compared to "top-down" methods.

Bottom-up synthesis strategies, rooted in synthetic organic chemistry, are employed to produce nanographenes, including large polycyclic aromatic hydrocarbons (PAHs) like this compound, with atomically precise and uniform structures. This contrasts with top-down approaches, such as "cutting" graphene or "unzipping" carbon nanotubes, which offer limited structural control acs.orgmpg.denanoge.orgflogen.orgresearchgate.netmdpi.com. Atomically precise nanographenes are critical for understanding the relationship between their structure and their optical, electronic, and magnetic properties, paving the way for applications in nanoelectronics, spintronics, and photonics flogen.orgmdpi.com. Dibenzo[hi,st]this compound (DBOV), a specific nanographene with a combination of zigzag and armchair edges, has been successfully synthesized using bottom-up methods, demonstrating high stability, strong red emission, and optical gain properties nanoge.orgflogen.orgresearchgate.net.

An efficient synthetic pathway for Dibenzo[hi,st]this compound (DBOV) involves a sequential iodination-benzannulation followed by photochemical cyclodehydroiodination (PCDHI) acs.orgmpg.deresearchgate.netnih.govthieme-connect.comacs.org. This method offers a significant improvement over previous routes, which often required numerous steps (e.g., 12 steps for DBOV synthesis) and resulted in low total yields (e.g., 2% for DBOV) acs.orgmpg.denih.govthieme-connect.com. The PCDHI protocol, which avoids the drawbacks of the Scholl reaction, includes a fused bischrysene as a key intermediate and can furnish scalable amounts of meso-substituted DBOV derivatives with various substituents acs.orgresearchgate.netnih.govthieme-connect.comacs.org. For instance, DBOV with 2,6-dimethylphenyl groups has been utilized for single-crystal X-ray analysis, providing precise structural details of the DBOV core researchgate.netnih.govacs.org.

A comparative overview of DBOV synthesis methods is presented in the table below:

| Synthetic Method | Number of Steps (Previous) | Total Yield (Previous) | Number of Steps (PCDHI) | Total Yield (PCDHI) | Key Intermediate |

| Photochemical Cyclodehydroiodination (PCDHI) | 12 acs.orgmpg.denih.govthieme-connect.com | 2% acs.orgmpg.denih.govthieme-connect.com | 7 thieme-connect.com | 40% thieme-connect.com | Fused Bischrysene acs.orgresearchgate.netnih.govacs.org |

Oxidative cyclodehydrogenation, commonly known as the Scholl reaction, is a powerful synthetic tool for constructing large polycyclic aromatic hydrocarbons (PAHs) and nanographenes through the formation of multiple biaryl bonds acs.orgmpg.denih.govacs.orgacs.orgmarquette.edunih.govresearchgate.netacs.org. This method typically involves the use of Lewis acids and oxidants in solution nih.govacs.org. While effective for synthesizing numerous nanographene molecules and graphene nanoribbons (GNRs), the Scholl reaction can have significant drawbacks, including the use of excess oxidants, potential peripheral chlorination, rearrangements via aryl migration, low efficiency for electron-deficient systems, and a limited scope of functional groups due to the required oxidative conditions acs.orgmpg.de.

As an alternative, on-surface cyclodehydrogenation has emerged, enabling the synthesis of atomically precise nanographene molecules under ultrahigh vacuum (UHV) conditions nih.govacs.org. This process occurs at elevated temperatures (typically >400 °C) with the catalytic assistance of metal surfaces such as Au(111), Ag(111), and Cu(111) nih.govacs.org. This on-surface approach can overcome some limitations of solution-based methods, such as side reactions that yield undesired mixtures nih.gov.

Regioselective Functionalization and Derivatization Strategies

Regioselective functionalization allows for the precise introduction of specific chemical groups onto the this compound core, enabling fine-tuning of its optoelectronic and photophysical properties.

Regioselective halogenation, particularly bromination, has been established as a key step for the post-synthetic functionalization of Dibenzo[hi,st]this compound (DBOV) nanoge.orgflogen.orgmpg.dechemistryviews.orgresearcher.lifenih.govresearchgate.netresearchgate.net. For instance, regioselective bromination of DBOV bearing two mesityl groups (DBOV-Mes) can be achieved by treatment with N-bromosuccinimide (NBS) under mild conditions, yielding dibrominated DBOV in good yields (e.g., 79%) mpg.dechemistryviews.orgnih.govresearchgate.netresearchgate.net.

The introduction of halogen groups, specifically bromine, enables subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira coupling mpg.dechemistryviews.orgnih.govresearchgate.netresearchgate.netnih.gov. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in organic synthesis wikipedia.orglibretexts.orgscielo.org.mx.

Suzuki Coupling: This reaction typically involves the cross-coupling of an organohalide (e.g., brominated DBOV) with an organoboron species (e.g., boronic acid or ester) in the presence of a palladium catalyst and a base mpg.dewikipedia.orglibretexts.org. It has been successfully employed to introduce various aryl groups onto the DBOV core mpg.dechemistryviews.orgresearcher.lifenih.govresearchgate.net.

Sonogashira Coupling: This reaction facilitates the coupling of organohalides with terminal alkynes, usually catalyzed by palladium and copper catalysts mpg.descielo.org.mxresearchgate.net. It has been used to introduce silyl-ethynyl groups onto DBOV mpg.dechemistryviews.orgresearchgate.net.

These cross-coupling reactions demonstrate the versatility of edge-decoration for DBOV with different functional groups mpg.deresearchgate.net.

The regioselective functionalization of DBOV allows for the directed introduction of various peripheral substituents, including alkyl, aryl, and silyl-ethynyl groups acs.orgnanoge.orgflogen.orgresearchgate.netnih.govmpg.dechemistryviews.orgresearcher.lifenih.govresearchgate.net. This precise control over substitution patterns is crucial for modulating the optoelectronic and photophysical properties of DBOV derivatives.

For example, the attachment of different aryl groups, such as 4-tert-butylphenyl groups, to the DBOV core via Suzuki coupling has led to enhanced photoluminescence quantum yields (PLQY) of up to 97% in solution mpg.dechemistryviews.orgnih.govresearchgate.net. The introduction of triisopropylsilyl (TIPS)-protected ethynyl (B1212043) groups via Sonogashira coupling also allows for further derivatization mpg.dechemistryviews.orgresearchgate.net. Furthermore, functionalization of DBOV with fluoranthene (B47539) imide (FAI) groups has induced a red-shift in absorption and emission bands, an increase in Stokes shift, and an enhancement of stimulated emission signals, demonstrating its potential for organic lasers flogen.orgresearcher.life.

The ability to introduce these diverse functional groups at specific positions allows for a systematic investigation into the structure-property relationships of this compound derivatives, opening avenues for their application in advanced optoelectronic and photonic devices nanoge.orgflogen.orgresearcher.life.

Synthesis of Heteroatom-Doped this compound Analogues (e.g., Aza-Ovalene)

The strategic incorporation of heteroatoms into the carbon framework of polycyclic aromatic hydrocarbons (PAHs), including this compound, represents a powerful methodology for fine-tuning their optical, electronic, catalytic, and magnetic properties researchgate.netacs.org. This "heteroatom doping" allows for the precise control of molecular characteristics, with the type, position, and concentration of the heteroatom playing critical roles in determining the resulting properties researchgate.netacs.org.

A notable example of heteroatom-doped this compound analogues is aza-ovalene, a nitrogenated derivative of this compound. The synthesis of aza-ovalene with all zigzag edges and nitrogen atom doping at the periphery has been achieved via a one-step nitrogenation of formylbisanthene acs.orgnih.gov. This synthetic approach is significant because it provides a direct route to incorporating nitrogen atoms into the extended π-system of this compound, leading to distinct electronic and photophysical behaviors acs.orgnih.gov.

The introduction of nitrogen atoms into the this compound core results in several key changes:

Decreased Highest Occupied Molecular Orbital (HOMO) Levels: The electronegativity of nitrogen atoms perturbs the electronic structure of the molecule, leading to a lowering of the HOMO energy levels acs.orgnih.gov. This modification is crucial for controlling the redox properties and charge injection/transport characteristics in organic electronic devices.

Enhanced Intermolecular Interactions: The presence of nitrogen atoms can facilitate stronger intermolecular interactions, which are vital for controlling molecular packing and solid-state properties acs.orgnih.gov.

Reversible Acid Response: Aza-ovalene exhibits a reversible acid response, indicating its potential utility in pH-sensitive materials or chemical sensors acs.orgnih.gov.

Diatropic Ring Current: Aza-ovalene also demonstrates a diatropic ring current along its periphery, a characteristic associated with aromaticity and electron delocalization within the cyclic system acs.org.

Beyond aza-ovalene, the synthesis of other heteroatom-doped dibenzo[hi,st]this compound (DBOV) derivatives has been explored. For instance, diaza derivatives of DBOV have been synthesized, demonstrating remarkable stability comparable to their all-carbon counterparts mdpi.com. These nitrogen-doped DBOV derivatives have shown promise for sensing applications due to their high photostability and sensitivity to pH changes and metal ions mdpi.com. The ability to precisely control the position of heteroatoms, such as nitrogen on zigzag edges, is a key aspect of these advanced synthetic methodologies mdpi.com.

Spectroscopic and Structural Characterization of Novel this compound Derivatives (e.g., NMR, HRMS, X-ray Diffraction)

The comprehensive characterization of novel this compound derivatives is essential for understanding their precise molecular structures, electronic properties, and potential applications. A combination of advanced spectroscopic and structural techniques is routinely employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Diffraction (XRD) acs.orgresearchgate.netacs.orgcreative-biostructure.comresearchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact molecular weight and elemental composition of novel this compound derivatives with high precision uni.lu. This technique provides a definitive confirmation of the molecular formula, which is critical for validating synthetic pathways and identifying reaction products. For instance, in the characterization of circumpyrene (B1261850), mass spectrometry played a vital role in confirming its formation researchgate.netacs.org. HRMS can also provide information on predicted collision cross-section values for different adducts, which can be useful for further structural analysis uni.lu.

X-ray Diffraction (XRD): X-ray diffraction, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound creative-biostructure.comresearchgate.net. This technique provides direct evidence of bond lengths, bond angles, and molecular packing in the solid state. For novel this compound derivatives, obtaining single crystals suitable for X-ray analysis is highly desirable. For example, dibenzo[hi,st]this compound (DBOV) derivatives with 2,6-dimethylphenyl groups have been successfully crystallized, allowing for single-crystal X-ray analysis to reveal the exact structure of the DBOV core acs.orgresearchgate.net. Similarly, circumpyrene's multi-zigzag-edged structure was confirmed through single-crystal X-ray diffraction analysis researchgate.netacs.org. XRD provides detailed insights into crystalline phases, unit cell dimensions, and the degree of crystallinity, which are fundamental to understanding the material's physical properties researchgate.net.

Other Spectroscopic Techniques: In addition to NMR, HRMS, and XRD, other spectroscopic methods are often employed to characterize the optoelectronic properties of this compound derivatives:

UV-Vis Absorption Spectroscopy: This technique is used to study the electronic transitions within the molecule and to determine the absorption maxima, which are indicative of the electronic band gap and conjugation length acs.orgresearchgate.net.

Fluorescence Spectroscopy: This method investigates the emission properties of the compounds, including emission maxima, quantum yields, and excited-state dynamics acs.orgresearchgate.net. For example, DBOV derivatives have shown strong red emission with high fluorescence quantum yields acs.orgresearchgate.net.

Cyclic Voltammetry: This electrochemical technique provides information about the redox potentials of the compounds, which are related to their HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels acs.orgresearchgate.net.

Single-Molecule Spectroscopy: This advanced technique allows for the study of the photophysics of individual molecules, providing insights into their interactions with the surrounding matrix and revealing narrow vibronic lines at low temperatures, as observed for DBOV embedded in a polymer film acs.orgresearchgate.net.

These combined spectroscopic and structural characterization techniques provide a holistic understanding of the synthesized this compound derivatives, enabling researchers to correlate their molecular structures with their macroscopic properties and potential applications.

Theoretical and Computational Investigations of Ovalene Systems

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are indispensable for elucidating the electronic structure and predicting the reactivity of complex molecules like ovalene. These approaches allow for the calculation of various properties, including orbital energies, charge distributions, and potential reaction pathways.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has emerged as a widely used computational tool for investigating the ground-state electronic structure of molecules due to its balance of computational cost and accuracy wikipedia.orgohio-state.edu. For this compound, DFT calculations have been successfully applied to study its electronic properties and chemical reactivity mdpi.comscirp.org. For instance, the PBE-D3(BJ) functional, along with the 6-311+G basis set, has been used for geometry optimization and frequency calculations to determine minimum energy structures and transition states mdpi.com.

DFT methods are also employed to calculate global reactivity descriptors, such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), which are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) scirp.orgekb.eg. A larger HOMO-LUMO energy gap generally indicates a harder and more stable (less reactive) compound scirp.org.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate optical properties, including dynamic polarizabilities and electronic excitation spectra ohio-state.eduworldscientific.com. TD-DFT is a de facto method for computing electronic excitation spectra of finite molecular systems, offering reasonable accuracy at a relatively low computational cost ohio-state.edu. For this compound, TD-DFT calculations, specifically using methods like TD-B3LYP-GD3BJ/6-311++G(2d,2p), have been crucial in predicting electronic excited singlet states and their vertical excitation energies and oscillator strengths nih.govacs.org. These calculations have also been used to simulate vibrationally resolved electronic absorption and emission spectra researchgate.net.

A notable application of TD-DFT for this compound involves the reassignment of its electronic transitions. Recent quantum-chemical calculations, in conjunction with experimental data, suggest that observed spectral progressions are associated with the S₂(B₃u)–S₀(Ag) electronic transition, rather than the previously assigned S₁–S₀ transition nih.govnih.govacs.org. The lowest electronic excited singlet state (S₁) of this compound is predicted to be of B₂u symmetry with a vertical excitation energy of 20124 cm⁻¹ (494.71 nm) and an oscillator strength of 0.18, according to TD-B3LYP-GD3BJ/6-311++G(2d,2p) calculations acs.org.

Molecular Orbital Theory Studies (e.g., Hückel Method, CNDO)

Molecular Orbital (MO) theory provides a framework for understanding electron distribution and bonding in molecules. Early computational studies on molecules like this compound utilized simpler MO methods. In 1964, Hückel method calculations were performed for molecules ranging from butadiene and benzene (B151609) to this compound, determining electron energies of π electrons in conjugated hydrocarbon systems using a linear combination of atomic orbitals (LCAO) approach wikipedia.orgbme.hukawa.ac.ug. The Hückel method is a simple yet powerful tool for predicting molecular orbitals and energies of conjugated molecules, providing the theoretical basis for Hückel's rule of aromaticity researchgate.netwikipedia.orgjsscacs.edu.inlibretexts.org.

These empirical methods, including the Hückel method, were later superseded by semi-empirical methods such as CNDO (Complete Neglect of Differential Overlap) in the 1960s wikipedia.orgbme.hukawa.ac.ug. CNDO is a semi-empirical molecular orbital method that considers all valence electrons and includes all electron-electron repulsions, albeit with significant approximations.

Ab Initio and Semi-Empirical Computational Methodologies

Ab initio methods are derived directly from theoretical principles without empirical parameters, offering a rigorous approach to solving the molecular Schrödinger equation wikipedia.orgbme.hu. While computationally intensive, they provide a high level of accuracy, particularly for systems with novel electronic bonding situations or unusual excited states libretexts.org. The Hartree-Fock (HF) method is a foundational ab initio electronic structure calculation, which serves as a starting point for more advanced "post-Hartree-Fock" methods that account for electron-electron correlation wikipedia.orgbme.hukawa.ac.ug. Efficient ab initio computer programs became available in the early 1970s, speeding up calculations of molecular orbitals for various molecules, including complex PAHs bme.hukawa.ac.ugpageplace.de.

Semi-empirical methods, as an intermediate between ab initio and empirical force field techniques, utilize experimental data or results from ab initio calculations to determine some of the necessary integrals or matrix elements bme.hulibretexts.org. These methods offer a balance between computational cost and accuracy, making them suitable for larger systems where pure ab initio calculations might be too demanding libretexts.org. Both ab initio and semi-empirical calculations can yield orbital energies, making them applicable to band structure calculations in solid-state physics bme.hukawa.ac.ug.

Simulation and Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in simulating and predicting the spectroscopic signatures of this compound, which are crucial for its identification and understanding in various environments, including astrophysical settings.

Theoretical Vibrational Spectra (e.g., Far-Infrared, Mid-Infrared)

The vibrational spectra of this compound, particularly in the mid-infrared (MIR) and far-infrared (FIR) regions, have been extensively studied using theoretical methods, primarily DFT nycu.edu.twresearchgate.netoup.comleidenuniv.nl. These studies aim to predict harmonic vibrational wavenumbers and compare them with experimental data.

For example, the mid-infrared (MIR) and far-infrared (FIR) spectra of gaseous, solid, and matrix-isolated this compound have been reported and compared with harmonic vibrational wavenumbers calculated using various DFT methods nycu.edu.tw. A far-infrared study of neutral this compound showed excellent agreement between experimentally measured values and theoretical values, covering the 650-100 cm⁻¹ (15.385-100 μm) range for experimental spectra and 650-10 cm⁻¹ (15.385-1000 μm) for theoretical spectra researchgate.netresearchgate.net. The MIR scale factor of 0.958, commonly applied to mid-infrared spectra, has also been shown to be applicable to the far-infrared spectral region for this compound, bringing computed B3LYP/4-31G harmonic frequencies into excellent agreement with experimental FIR frequencies oup.comleidenuniv.nlresearchgate.net.

The vibrational modes in the FIR region typically involve the entire molecule, often referred to as skeletal or drumhead modes, differing from the local vibrational modes of the mid-IR that involve C–C and C–H bonds researchgate.netresearchgate.net.

Calculated Electronic Excitation Spectra and Transition Reassignments

Theoretical calculations of electronic excitation spectra, primarily using TD-DFT, have provided significant insights into the electronic transitions of this compound nih.govacs.orgresearchgate.net. These calculations are essential for assigning observed spectral features to specific electronic transitions.

A recent study involving dispersed fluorescence and fluorescence excitation spectra of this compound, combined with quantum-chemical calculations, led to a reassignment of its electronic transitions nih.govnih.govresearchgate.netacs.org. Previously, the observed spectral progressions were often associated with the S₁–S₀ transition. However, current theoretical and experimental evidence indicates that these progressions are linked to the S₂(B₃u)–S₀(Ag) electronic transition, with the origin band located at approximately 21050 cm⁻¹ nih.govnih.govacs.org. This reassignment is supported by the relatively long fluorescence lifetime of approximately 1.7 μs nih.govnih.govacs.org.

TD-DFT calculations have predicted the lowest electronic excited singlet state (S₁) of this compound to be of B₂u symmetry with a vertical excitation energy of 20124 cm⁻¹ (494.71 nm) and an oscillator strength of 0.18 acs.org. While TD-DFT calculations can sometimes predict an inverse order for S₁ and S₂ states in certain D₂h point group molecules like naphthalene (B1677914) and pyrene (B120774), further higher-level calculations or experimental confirmation would be needed to definitively confirm the order of these states for this compound nih.govacs.org. Nevertheless, the calculations strongly suggest that the observed excited state should be a B₃u state rather than a B₂u state acs.org.

The calculated electronic spectra of neutral this compound have also been compared with those of protonated and hydrogenated forms, showing trends in wavelength shifts with increasing hydrogenation researchgate.net.

Table 1: Key Electronic Excitation Parameters for this compound (C₃₂H₁₄)

| Parameter | Value (cm⁻¹) | Value (nm) | Symmetry | Oscillator Strength | Source |

| S₂(B₃u)–S₀(Ag) Origin Band (Reassigned) | ~21050 ± 3 | ~475.1 | B₃u | N/A | nih.govnih.govacs.orgacs.org |

| S₁(B₂u) Vertical Excitation Energy | 20124 | 494.71 | B₂u | 0.18 | acs.org |

| S₂(B₃u)–S₃(B₁g) Energy Gap | ~350 | N/A | N/A | N/A | nih.govnih.gov |

Mechanistic Studies of Chemical Reactions and Interactions

Computational chemistry plays a crucial role in understanding the intricate mechanisms of chemical reactions and interactions involving this compound. By employing advanced theoretical methods, researchers can elucidate reaction pathways, energy landscapes, and the nature of intermolecular forces. hznu.edu.cn

Gas-Phase Hydrogenation and Protonation Mechanisms of this compound and Its Cations

Gas-phase hydrogenation of this compound cations with hydrogen atoms proceeds readily. wikipedia.org Theoretical calculations indicate that the exothermic energy for each reaction pathway is relatively high, and there is a confirmed competition between hydrogenation and dehydrogenation processes. wikipedia.org The bonding ability of the carbon sites significantly influences the gas-phase hydrogenation. wikipedia.org Factors such as the carbon skeleton structure, the side-edged structure, molecular size, the presence of five- and six-membered carbon rings, bay region structures, and neighboring hydrogenation all impact the chemical reactivity. wikipedia.org

This compound (C₃₂H₁₄) possesses a diverse set of carbon reaction sites: 14 outer (solo and duo side-edged structures), 8 inner, and 10 center carbon positions. citeab.com Computational studies have considered nine distinct reaction pathways for the hydrogenation of this compound. citeab.com Experiments have shown the efficient formation of hydrogenated this compound cations, such as [C₃₂H₁₄ + 14H]⁺, without observing even-odd hydrogenated mass patterns. citeab.com

Beyond hydrogenation, studies have explored efficient molecular hydrogen (H₂) release from this compound upon photodissociation. nih.govnih.gov In astrophysical contexts, specifically in photodissociation regions (PDRs), the rate coefficient for H₂ formation from this compound (which is dominated by H₂-loss) can be comparable to that of H₂ formation on dust grains. nih.govnih.gov This suggests that photoinduced dehydrogenation of PAHs like this compound could be a significant mechanism for H₂ formation in dense interstellar environments. nih.govnih.gov

Computational Analysis of Molecular Interaction Energies and Binding Dynamics (e.g., Host-Guest Systems)

Computational techniques, including Density Functional Theory (DFT) and Time-dependent Density Functional Theory (TD-DFT), are extensively utilized to investigate the molecular interaction energies and binding dynamics of this compound in various systems. nih.gov For instance, studies on the interaction between 5-hydroxymethylfurfural (B1680220) (HMF) and this compound have provided significant insights into their binding dynamics. nih.gov

The HMF-ovalene complex exhibits a notable binding energy. Simulations show a free energy of -5.55 kcal/mol in the gas phase, which significantly increases to -19.80 kcal/mol in a solvent environment. nih.gov This substantial difference underscores the critical role of the solvent in stabilizing the complex and influencing its geometry. nih.gov The formation of intermolecular interaction forces is further indicated by the presence of bond critical points (BCPs) and ring critical points (RCPs) at the midpoint of the interaction state. nih.gov

This compound demonstrates potential as a drug enhancer, as the HMF-ovalene complex shows a significantly greater binding affinity compared to the isolated HMF molecule. nih.gov This complex interacts deeply within the ligand-binding pocket of target proteins, engaging with key residues such as TYP 108, THR 112, THR 194, PHE 432, and TRP 158. nih.gov When this compound acts as a drug delivery surface, binding affinities for HMF with protein structures (e.g., 3RZE and 7DFL) improve from -5.00 and -4.80 kcal/mol to -11.00 and -9.70 kcal/mol, respectively. nih.gov

Table 1: Binding Energies of HMF and HMF-Ovalene Complex with Protein Structures

| System | Binding Affinity (kcal/mol) |

| HMF with 3RZE protein structure | -5.00 nih.gov |

| HMF with 7DFL protein structure | -4.80 nih.gov |

| HMF-Ovalene with 3RZE (drug delivery) | -11.00 nih.gov |

| HMF-Ovalene with 7DFL (drug delivery) | -9.70 nih.gov |

Computational studies using DFT with empirical dispersion correction have also investigated the interaction of PAHs, including this compound, with hydrogen-terminated graphene. researchgate.net These studies calculate effective potential energy surfaces and binding energies, revealing that the inclusion of dispersive interactions is crucial for accurately describing the binding of these weakly bound systems. researchgate.net this compound has been identified as a suitable PAH for achieving binding energy convergence and managing computational costs in studies of noncovalent interactions, such as those with cisplatin (B142131) (CP). acs.org The most stable CP-ovalene structure can be determined computationally to estimate the adsorption enthalpy and free energy of CP on an extended graphene plane. acs.org Interestingly, benzene adsorption on curved 3D this compound structures can result in interaction energies up to 2.0 kcal/mole more attractive than on planar this compound. acs.org

Molecular dynamics (MD) simulations have been employed to study the solid-liquid transitions and melting behavior of homogeneous this compound clusters. wikipedia.org These simulations, which utilize intermolecular energy and the Lindemann Index to determine melting points, show good agreement with experimentally measured bulk melting points for this compound. wikipedia.org Furthermore, a linear correlation between the bulk melting point and molecular mass has been proposed for peri-condensed PAHs, including this compound. wikipedia.org

Theoretical Modeling of Catalytic Cycles Involving this compound

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool in catalysis research. It enables the prediction of critical parameters such as activation energy, site reactivity, and thermodynamic properties, and facilitates the modeling of complex catalytic cycle mechanisms. hznu.edu.cnnih.govnih.gov

This compound is frequently used as a finite-size model for larger carbon-based catalytic materials, such as graphene acid (GA), in DFT calculations. For example, in studies of alcohol oxidation, a GA model functionalized by carboxyl and hydroxyl groups (represented by this compound) was used to unravel the reaction mechanism. The proposed catalytic cycle involves the decomposition of nitric acid (HNO₃) on the GA surface, leading to the formation of nitrogen dioxide (NO₂). The most favorable binding mode for HNO₃ on GA involves the formation of two hydrogen bonds. Subsequently, the in-situ formed nitrous acid (HNO₂) reacts with benzyl (B1604629) alcohol to produce benzyl nitrite (B80452), which then undergoes further oxidation on the GA surface.

Table 2: Proposed Catalytic Cycle Steps in Alcohol Oxidation (Graphene Acid Modelled by this compound)

| Step | Description |

| 1 | HNO₃ decomposes on graphene acid (GA) surface, forming NO₂. |

| 2 | NO₂ hydrolyzes in aqueous environment to form HNO₂. |

| 3 | HNO₂ reacts with benzyl alcohol to yield benzyl nitrite. |

| 4 | Benzyl nitrite adsorbs onto the GA surface. |

| 5 | Subsequent oxidation of adsorbed benzyl nitrite on GA surface. |

Topological and Graph-Theoretical Analysis of this compound's Molecular Architecture

Topological and graph-theoretical analyses are indispensable tools for understanding the molecular architecture and predicting the physicochemical properties of chemical compounds, particularly polycyclic aromatic hydrocarbons like this compound. Chemical graph theory represents atoms as vertices and bonds as edges, allowing for the derivation of numerical values known as topological indices. These indices correlate with various physicochemical and biological properties, thereby reducing the need for extensive laboratory experiments.

This compound, as a benzenoid hydrocarbon, is a prime candidate for such analyses. Topological indices serve as graph theoretical measures that translate chemical and structural data into quantitative values, providing a comprehensive representation of the molecular system. The concept of studying chemical structures using graph theory is both appealing and practical, enabling researchers to precisely examine diverse chemical topologies and networks.

Software tools like the Chemical and abstract Graph environment (CaGe) apply graph theory to molecular structures, facilitating the enumeration of graphs that model molecules and the determination of important structural parameters, including edge carbon topology. Thermodynamic properties of this compound and its isomers have been evaluated through the combined application of density functional theory (DFT) and chemical graph theory. These studies have shown that bowl-shaped isomers with pentagons in their interior are generally less thermodynamically preferred compared to this compound or isomers with pentagons located on the edge of the molecule.

Furthermore, topological studies extend to the analysis of density functions, such as the electric dipole polarizability density (EDPD), which can reveal how molecules respond to optical fields. For this compound, EDPD in-plane components demonstrate opposing arrangements primarily around the C-H bonds, with some contribution from C-C bonds. The presence of counter-polarization regions and associated toroidal electron currents are observed and are strictly related to the molecular response. While molecular mass can characterize PAHs and has been linked to properties like melting points for peri-condensed PAHs, molecular properties that incorporate topological information are generally more effective for distinguishing between isomers. wikipedia.org

Advanced Spectroscopic Characterization of Ovalene and Its Analogues

Single-Molecule Spectroscopy and Advanced Photophysical Studies

Advanced spectroscopic techniques, including single-molecule spectroscopy, have provided profound insights into the photophysical behavior of ovalene analogues like dibenzo[hi,st]this compound (DBOV). DBOV, a nanographene featuring a combination of armchair and zigzag edges, demonstrates strong red emission with a high fluorescence quantum yield, reported to be as high as 0.89 or 79%, alongside stimulated emission. jst.go.jpacs.orgresearchgate.netnih.govacs.orgresearchgate.net These properties highlight its potential as a light-emitting and optical gain material. acs.orgresearchgate.netnih.govacs.org

One notable characteristic of DBOV is its fluorescence blinking, which makes it suitable for applications in single-molecule localization microscopy, a modern super-resolution fluorescence microscopy method. jst.go.jp Single-molecule spectroscopy experiments conducted at both room temperature and cryogenic temperatures (4.5 K) have offered detailed understanding of DBOV's photophysics when embedded in a polymer film. acs.orgresearchgate.netnih.govscispace.comdntb.gov.ua At 4.5 K, the emission spectra of single DBOV molecules display narrow vibronic lines, indicative of weak coupling between the optical transitions and the surrounding matrix. acs.orgresearchgate.netnih.gov

Further analysis using the fluorescence autocorrelation function, spanning nine orders of magnitude in time, has revealed high-contrast photon antibunching and bunching. From this data, crucial photophysical parameters such as the fluorescence decay rate and the rates of triplet state population and depopulation can be retrieved. acs.orgresearchgate.netnih.gov A significant finding is the more than tenfold decrease in the intersystem crossing rate into the triplet state at low temperatures, demonstrating that temperature can be a critical factor in enhancing the single-photon emission of aromatic hydrocarbons. nih.gov

The optoelectronic properties of various DBOV derivatives have been systematically investigated through UV-vis absorption and fluorescence spectroscopy, cyclic voltammetry, and density functional theory (DFT) calculations. acs.orgresearchgate.net These studies show that the absorption bands of DBOV derivatives typically fall within the 450 to 700 nm range. Maximum absorption peaks are observed around 607-611 nm for most derivatives, with DBOV-TIPS showing a peak at 647 nm. Molar extinction coefficients for these compounds range from 2.33 × 10⁴ to 1.02 × 10⁵ M⁻¹ cm⁻¹. acs.org Correspondingly, their fluorescence emission peaks are found between 611-617 nm, with DBOV-TIPS emitting at 650 nm. acs.org

The following table summarizes the photophysical properties of select DBOV derivatives:

| DBOV Derivative | Maximum Absorption Peak (nm) acs.org | Molar Extinction Coefficient (M⁻¹cm⁻¹) acs.org | Fluorescence Emission Peak (nm) acs.org |

| DBOV-C12 | 611 | 6.54 × 10⁴ | 617 |

| DBOV-DMEP | 608 | 1.02 × 10⁵ | 611 |

| DBOV-TTMOP | 609 | 2.33 × 10⁴ | 617 |

| DBOV-CF3 | 607 | 4.90 × 10⁴ | 611 |

| DBOV-TIPS | 647 | 7.88 × 10⁴ | 650 |

Circular Dichroism and Chiroptical Properties of Helical this compound Supramolecular Structures

Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by optically active chiral molecules. libretexts.orgwikipedia.org This method is invaluable for investigating the structural aspects of chiral compounds and their assemblies. libretexts.orgwikipedia.org While direct CD spectral data for this compound itself in helical supramolecular structures were not found, extensive research on its analogue, dibenzo[hi,st]this compound (DBOV), particularly when functionalized, provides significant insights into the chiroptical properties arising from such assemblies.

Dibenzo[hi,st]this compound (DBOV) functionalized with two 3,4,5-tris(dodecyloxy)phenyl (TDOP) groups, referred to as DBOV-TDOP, has been shown to form discotic liquid crystalline phases. rsc.orgresearchgate.netx-mol.comrsc.org This self-assembly behavior is driven by strong π-π stacking interactions between the aromatic cores and local phase separation with the flexible alkoxy side chains, leading to the formation of columnar stacks. rsc.orgresearchgate.netx-mol.comrsc.org

Crucially, in the low-temperature phase, the steric bulk of the TDOP substituents induces a rotational displacement of the DBOV discs relative to each other within the columnar structures. This rotation results in the formation of an exceptionally long helical pitch. rsc.orgresearchgate.netx-mol.comrsc.org Specifically, the molecules within the stacks are rotated by approximately 12° relative to one another, forming a helical arrangement. rsc.orgresearchgate.netresearchgate.net The helical pitch for DBOV-TDOP has been experimentally determined to be 5.55 nm, corresponding to 15 molecules per helical pitch, which includes a 180° rotation. researchgate.net

The formation of such well-defined helical supramolecular structures inherently confers chiroptical properties to the assembly, as chirality arises from the nonplanar π-conjugated structures with chiral axes. mpg.de The ability to control the helical packing, for instance, by attaching suitable alkyl side chains, maintains tight packing and good intracolumnar order, further influencing these chiroptical characteristics. rsc.org Although specific CD spectra for these helical this compound supramolecular structures are not detailed in the available literature, the established principles of CD spectroscopy confirm its applicability for characterizing the chiroptical activity of such chiral assemblies. libretexts.orgwikipedia.org

The following table summarizes the helical parameters observed for DBOV-TDOP supramolecular structures:

| Supramolecular Feature | Value / Description |

| Helical Rotation | 12° per molecule rsc.orgresearchgate.netresearchgate.net |

| Helical Pitch | 5.55 nm researchgate.net |

| Molecules per Pitch | 15 molecules (including 180° rotation) researchgate.net |

| Driving Force | π-π stacking interactions, local phase separation rsc.orgresearchgate.netx-mol.comrsc.org |

Research Applications and Functional Materials Development Based on Ovalene

Astrochemistry and Interstellar Medium (ISM) Research

Role as Intermediates in Soot Formation Processes

Ovalene, like other large polycyclic aromatic hydrocarbons, plays a role as a molecular precursor in the intricate process of soot formation during combustion nih.gov. The mechanism of soot formation is complex, encompassing pyrolysis, gas-phase molecular growth, the inception of solid particles, coagulation, surface reactions, and agglomeration nih.gov.

While large PAHs such as this compound (C₃₂H₁₄), hexacoronene (C₄₂H₁₈), or circumcoronene (B1264081) (C₅₄H₁₈) are theoretically capable of forming dimers that could persist at flame temperatures, their typically low gas-phase concentrations during combustion challenge the hypothesis that their direct dimerization is a primary soot nucleation pathway acs.orgnih.gov. Observations suggest that nascent soot can appear before the concentration peaks of these larger PAHs, indicating other mechanisms are at play acs.org.

Research indicates that the core structures of nascent soot particles are often comprised of PAHs ranging in size from pyrene (B120774) (C₁₆H₁₀) up to this compound (C₃₂H₁₄), suggesting their involvement in the initial nucleation phase wikidata.org. The outer "shell" of soot particles may consist of graphitic structures derived from compounds comparable in size to this compound and circumpyrene (B1261850) (C₄₂H₁₆) wikidata.org.

The "H-Abstraction-Carbon-Addition" (HACA) mechanism is a foundational process in soot formation, where PAHs become reactive radicals through hydrogen abstraction, followed by carbon-addition steps, for instance, with acetylene (B1199291) nih.govnih.govumweltprobenbank.de. This chemical growth pathway is critical for the increase in soot mass nih.gov. Physical interactions, including the dimerization and subsequent condensation of PAH molecules, are also considered important for particle inception and growth nih.gov. However, for physical binding driven solely by van der Waals forces to be a significant soot inception mechanism, the concentrations of large PAHs would need to be considerably higher than what is typically observed nih.gov.

Studies have shown that pyrene requires interaction with a hydrocarbon of this compound's size to form a stable complex at approximately 1000 K, highlighting a potential role for this compound in stabilizing early soot precursors researchgate.net. Molecular dynamics simulations exploring the melting behavior of homogeneous clusters of large PAHs, including this compound, suggest that PAHs containing around 60-65 carbon atoms are likely to exist as liquids within flames, even at low partial pressures fishersci.ca. The formation of incipient soot can occur through the dimerization or clustering of large PAHs via the PAH–addition cyclization (PAH–AC) mechanism at high temperatures, or through the aggregation of moderate-sized PAHs formed via the HACA mechanism at lower temperatures umweltprobenbank.de.

Studies on Gas-Phase Hydrogenation and Ionization of PAH Cations in Interstellar Conditions

Polycyclic aromatic hydrocarbons, including this compound, are ubiquitous in the interstellar medium (ISM), constituting approximately 10% of the interstellar carbon fishersci.ca. They are vital for the physical and chemical processes within photodissociation regions (PDRs) and contribute significantly to the heating of interstellar gas nih.gov. PAHs in the ISM exist in diverse forms, including neutral molecules, ions (cations and anions), and substituted variants such as dehydrogenated or superhydrogenated species science-softcon.dewikipedia.orgnih.gov.

Ionization: Experiments on the photoionization and fragmentation of PAH cations, including this compound (C₃₂H₁₄⁺), coronene (B32277) (C₂₄H₁₂⁺), and hexa-peri-hexabenzocoronene (HBC, C₄₂H₁₈⁺), have been conducted using synchrotron radiation fishersci.ca. For smaller PAH cations like coronene, fragmentation (loss of hydrogen atoms) is more prevalent than ionization fishersci.ca. However, as the size of the PAH cation increases, ionization becomes the more dominant process fishersci.ca. In the case of large PAHs, fragmentation primarily occurs only when the photon energy reaches the highest accessible ionization potential, indicating their remarkable photo-stability within the ISM fishersci.ca. For instance, after exposure to 20 eV irradiation, this compound cations exhibit clear evidence of losing two to four hydrogen atoms, with approximately 30% fragmentation, in contrast to 75% for coronene and 3% for HBC fishersci.ca. The ionization yield is observed to increase with the size of the PAH for a given photon energy fishersci.ca. Notably, this compound cations possess photodissociation rates that are four times higher than those of their neutral this compound counterparts nih.gov.

Hydrogenation: Gas-phase hydrogenation of large, astrophysically relevant PAH cations, such as this compound, has been investigated through ion-molecule collision reactions involving H-atoms. These studies demonstrate the efficient formation of hydrogenated PAH cations. It has been observed that no even-odd hydrogenated mass patterns occur during these processes. The bonding ability of the PAH plays a critical role in gas-phase hydrogenation. The degree of hydrogenation of this compound cations varies with the duration of H-atom exposure, resulting in a shift of the mass spectra to higher masses, which confirms the addition of H-atoms. This compound cations can incorporate up to 14 additional hydrogen atoms. Super-hydrogenated PAHs, characterized by an excess of hydrogen atoms on their periphery, can form in environments with high hydrogen density, such as PDRs. Furthermore, completely dehydrogenated this compound exhibits photodissociation rates that are three orders of magnitude greater than those of neutral this compound nih.gov. Hydrogenated PAHs are considered likely constituents of the interstellar medium, contributing to specific infrared emission bands observed in astronomical spectra nih.gov.

Supramolecular Chemistry and Self-Assembly of this compound Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, leading to complex architectures. This compound, with its inherent planarity and extensive π-electron system, is a promising building block for designing functional materials, particularly for applications in nanoelectronics and organic light-emitting devices nih.gov. The supramolecular organization of disc-shaped PAH molecules, including derivatives of this compound, can give rise to a variety of self-assembled structures, such as columnar stacks, nanotubes, and micelles.

Design and Synthesis of Discotic Liquid Crystalline Derivatives of this compound

Discotic liquid crystals (LCs) are a class of materials where disc-shaped molecules spontaneously arrange into columnar structures. The strategic combination of rigid PAH cores with flexible aliphatic chains at their peripheral positions can induce a molecular-level phase separation. This separation drives the formation of columnar structures, primarily mediated by strong intermolecular π–π interactions, and results in discotic LC properties.

While well-known PAHs like triphenylenes, hexabenzocoronenes (HBCs), and perylenes are recognized for their liquid crystalline behavior, the LC properties of many other PAHs, including various this compound derivatives, remain relatively unexplored. A notable example is dibenzo[hi,st]this compound (DBOV), a derivative that has been successfully synthesized and demonstrated to form a discotic liquid crystalline phase at elevated temperatures. To improve solubility without compromising the crucial intermolecular interactions necessary for self-assembly, 3,4,5-tris(dodecyloxy)phenyl (TDOP) groups have been strategically incorporated at the meso-positions of DBOV, yielding the derivative DBOV-TDOP.

Mechanisms of Columnar Self-Assembly and Helical Packing in this compound Systems

DBOV-TDOP molecules exhibit a propensity to self-assemble into columnar stacks. This self-assembly is primarily driven by π–π-stacking interactions between the aromatic cores, coupled with local phase separation between these cores and the flexible alkoxy side chains. In the low-temperature phase, the bulky TDOP substituents induce a rotational displacement of the individual discs relative to one another. This rotation leads to the formation of columnar structures characterized by an exceptionally long helical pitch.

The helical packing within these columns can be precisely controlled by tailoring the steric demand of the attached side alkyl chains, while simultaneously preserving a tight packing arrangement and maintaining good intracolumnar order. A specific rotation of 12° between adjacent molecules within the stack has been observed, a rotation that helps mitigate the steric hindrance posed by the out-of-plane TDOP groups. These columnar stacks typically arrange themselves in a hexagonal lattice, with an intracolumnar π-stacking distance measured at approximately 0.36 nm. Furthermore, scanning tunneling microscopy (STM) studies have provided insights into the self-assembly of DBOV-TDOP at the interface between highly oriented pyrolytic graphite (B72142) (HOPG) and 1-phenyloctane (PO), revealing the formation of distinct bilayer structures.

Role of Non-Covalent Interactions in Directing Supramolecular Architectures

Non-covalent interactions are paramount in dictating the precise organization and formation of supramolecular architectures. For discotic liquid crystals, the strong intermolecular π–π interactions serve as a primary driving force for the formation of their characteristic columnar structures.

Pi-pi (π–π) stacking, defined as a weak interaction between aromatic rings, is a fundamental force in self-assembly processes. It provides both energetic contributions and imparts order and directionality to the resulting supramolecular structures. In this compound-based systems, these π–π stacking interactions, in conjunction with localized phase separation between the aromatic cores and their flexible side chains, are responsible for the formation of columnar stacks.

Beyond π–π stacking, other non-covalent interactions, including hydrogen bonding, ionic interactions, and electron donor-acceptor interactions, can also play a significant role in the construction of functional columnar materials, enabling them to exhibit stimuli-responsive properties. The rational design of such materials can involve strategies like modulating hydrogen bonding within dye molecules. Despite the inherent strong π-stacking tendencies of large PAHs like dibenzo[hi,st]this compound, the strategic introduction of sterically demanding alkyl chains is often employed to control the self-assembly process and enhance solubility.

Advancements in Energy Storage Technologies

This compound, owing to its planar molecular geometry and extensive π-electron system, is recognized as a promising functional material for applications in nanoelectronics nih.gov. Derivatives of this compound and other polycyclic aromatic hydrocarbons are actively being explored for their utility in organic electronics. These applications include organic field-effect transistors, organic light-emitting diodes (OLEDs), organic photovoltaics, and various sensor technologies nih.gov.

The columnar liquid crystalline phase, which certain this compound derivatives are capable of forming, is particularly advantageous for molecular electronics due to its ability to facilitate one-dimensional charge mobility along the molecular columns. The strategic design of liquid crystals that leverage non-covalent arene–fluoroarene intermolecular interactions holds significant potential. Such interactions can effectively promote self-assembly, enhance the order and stability of supramolecular mesophases, and allow for the precise tuning of optical and electronic properties. These characteristics are highly desirable for advanced applications in display technologies, photonic devices, sensors, and the broader field of organic electronics.

Exploration of this compound and Its Derivatives in Supercapacitor Applications and Electrochemical Properties

Direct research specifically detailing the applications of this compound and its derivatives in supercapacitors and their electrochemical properties is limited in the available literature. While carbon-based materials, including various polycyclic aromatic hydrocarbons, are extensively explored for energy storage applications due to their high surface area and conductivity, explicit studies focusing on this compound for supercapacitors were not prominently found in the retrieved data.

Potential Applications in Lithium-Ion Battery Electrodes

This compound has been investigated as a theoretical model for carbon electrodes in lithium-ion batteries (LIBs), particularly in studies concerning the interaction of lithium ions (Li+) with carbon structures mycocentral.eu. Graphite, a common anode material in LIBs, is composed of layers of graphene sheets, and this compound, as a smaller polycyclic aromatic hydrocarbon, can serve as a representative unit to understand these interactions at a molecular level wikipedia.orgrjstonline.com. Theoretical studies aim to elucidate the favorable binding sites and mechanisms of Li+ ion intercalation within such carbon frameworks, which is crucial for optimizing battery performance mycocentral.eu.

Analysis of Dielectric Behavior, Thermal Performance, and Hysteresis in this compound-like Systems

Extensive computational studies, particularly using Monte Carlo simulations, have been conducted to analyze the dielectric properties, thermal performance, and hysteresis loops in "this compound-like nanostructures" nih.govfishersci.ca. These investigations often model the this compound-like systems with mixed spins and consider the influence of various parameters, such as non-electric layers (NELs), external longitudinal electric fields, and ferrielectric exchange coupling fishersci.ca.

Key findings from these studies include:

Dielectric Properties: The dielectric susceptibility and polarization of this compound-like nanostructures are significantly influenced by the applied electric field and exchange coupling interactions fishersci.ca.

Thermal Performance: The transition temperature of these systems is affected by an increase in the number of non-electrical layers fishersci.ca. The thermal behavior of polarizations and susceptibilities is also scrutinized under various physical parameters.

Hysteresis: Analysis of electric hysteresis loops reveals intricate dynamics. Parameters such as the external electric field and exchange coupling influence loop characteristics, coercive field, and saturation behavior. The formation of multiple loops and polarization plateaus on the electric hysteresis has been observed. These insights are valuable for the development of advanced electronic devices.

Chemical Sensing and Drug Delivery Systems

Development of this compound-Based Chemical and Biomolecule Sensors

This compound has been explored for its potential as a dual-purpose sensor, leveraging advanced computational techniques like Density Functional Theory (DFT) and Time-dependent Density Functional Theory (TD-DFT). Research has delved into the interactions between this compound and specific molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF), revealing significant insights into their binding dynamics. The HMF-ovalene complex demonstrates a notable binding energy, with simulations indicating a free energy of -5.55 kcal/mol in the gas phase and a stronger -19.80 kcal/mol in a solvent environment, highlighting the solvent's role in stabilizing the complex. Furthermore, this compound has been mentioned in the context of quantum dots for chemical and biomolecule sensing, alongside other PAHs like coronene and corranulene.

Evaluation of this compound as an Enhancer for Drug Delivery Systems

This compound shows significant potential as an enhancer for drug delivery systems. Computational docking analyses indicate that when this compound is utilized as a drug delivery surface, it can substantially improve the binding capabilities and affinities of drug molecules to target proteins. For instance, studies involving the HMF-ovalene complex demonstrated that the binding affinity of HMF with certain protein structures (e.g., 3RZE and 7DFL) improved considerably when this compound served as the delivery surface. Initially, HMF alone showed binding affinities of -5.00 kcal/mol and -4.80 kcal/mol with these protein structures, respectively. When this compound was incorporated as a delivery surface, these binding energies improved to -11.00 kcal/mol and -9.70 kcal/mol, respectively. This enhancement suggests that this compound can facilitate deeper interaction within the ligand-binding pockets of target proteins, engaging with key residues such as TYP 108, THR 112, THR 194, PHE 432, and TRP 158. Additionally, this compound-Avigan complexes have been proposed for targeted drug delivery applications.

Table 1: Binding Affinities of HMF and HMF-Ovalene Complex with Target Proteins

| Complex/Molecule | Target Protein Structure | Binding Affinity (kcal/mol) |

| HMF | 3RZE | -5.00 |

| HMF | 7DFL | -4.80 |

| HMF-Ovalene | 3RZE | -11.00 |

| HMF-Ovalene | 7DFL | -9.70 |

Note: The table above is presented in Markdown for display. In a live digital article, this would be rendered as an interactive data table.

Studies on Interactions with Biologically Relevant Species (e.g., Nucleotides)

Research suggests the suitability of nanoparticles, including those based on this compound, as carriers for biologically relevant species such as nucleotides. This potential is particularly significant for applications in gene delivery, where efficient and targeted transport of genetic material is crucial. The broader field of carbon-based nanomaterials, to which this compound belongs, also explores diverse biological interactions, including their use as nanocarriers for various biomolecules.

常见问题

Q. How to ensure replicability of this compound’s photophysical studies across laboratories?

Q. What are the ethical considerations in citing prior work on this compound’s carcinogenicity studies?

- Methodological Answer : Cite primary sources for toxicity data, avoiding secondary interpretations. Disclose conflicts of interest if using industry-funded datasets. Follow COPE guidelines for attribution .

Interdisciplinary Applications

Q. How can this compound’s electronic properties be leveraged in optoelectronic device research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。